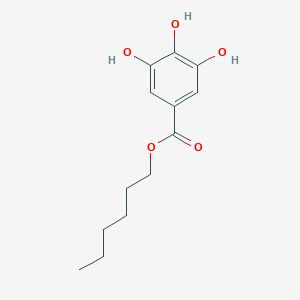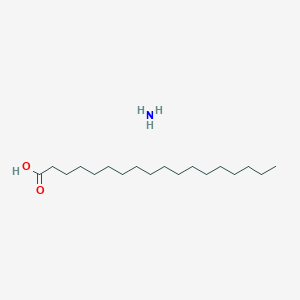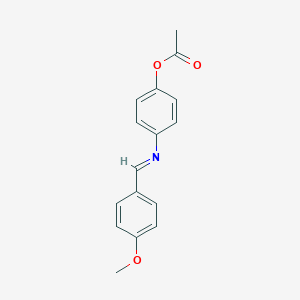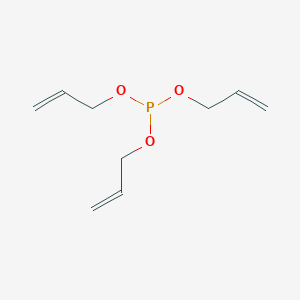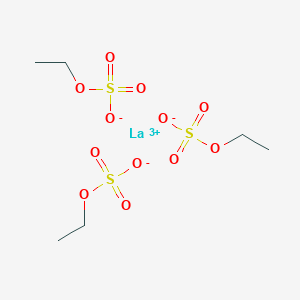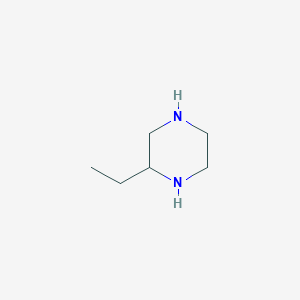
2-乙基哌嗪
描述
2-Ethylpiperazine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of an ethyl group attached to the nitrogen atom in the piperazine ring. This compound is a colorless liquid and is known for its applications in various industries, including pharmaceuticals and chemical synthesis .
科学研究应用
2-Ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Piperazine derivatives are known for their anthelmintic properties, and 2-ethylpiperazine is used in the development of drugs targeting parasitic infections.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and other industrial chemicals
作用机制
Target of Action
2-Ethylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . .
Mode of Action
As a derivative of piperazine, 2-Ethylpiperazine may share similar modes of action. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .
Biochemical Pathways
Piperazine, a related compound, is known to affect the GABAergic system
Pharmacokinetics
Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .
Result of Action
As a derivative of piperazine, it may share similar effects, such as causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .
Action Environment
Factors such as temperature, pH, and the presence of other substances can potentially influence the action of a compound
生化分析
Biochemical Properties
It is known that piperazine derivatives, which 2-Ethylpiperazine is a part of, have shown a wide range of biological activities . The specific enzymes, proteins, and other biomolecules that 2-Ethylpiperazine interacts with are yet to be identified.
Cellular Effects
Piperazine derivatives have been shown to have potential anticancer properties, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a derivative of piperazine, it may share some of the same mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield 2-ethylpiperazine .
Industrial Production Methods: Industrial production of piperazine derivatives, including 2-ethylpiperazine, often involves catalytic processes. These processes may include intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .
化学反应分析
Types of Reactions: 2-Ethylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
相似化合物的比较
- Piperazine
- 1-Methylpiperazine
- 2-Methylpiperazine
- 1,4-Diethylpiperazine
Comparison: 2-Ethylpiperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .
属性
IUPAC Name |
2-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOHZOPKNFZZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555828 | |
| Record name | 2-Ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13961-37-0 | |
| Record name | 2-Ethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13961-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-ethylpiperazine used in the synthesis of novel materials?
A1: 2-Ethylpiperazine can act as a building block in the synthesis of organic-inorganic hybrid materials. In a study [], researchers used 2-ethylpiperazine to create a novel non-centrosymmetric compound, [2-ethylpiperazine tetrachlorocuprate(II)]. The 2-ethylpiperazine acts as an organic cation ([C6H16N2]2+) that interacts with inorganic tetrachlorocuprate(II) anions ([CuCl4]2–) via N–H···Cl and C–H···Cl hydrogen bonds. This results in a unique crystal structure with potential applications in materials science.
Q2: What are the challenges associated with the selective synthesis of triethylenediamine, and how does 2-ethylpiperazine factor into this?
A2: The synthesis of triethylenediamine often encounters challenges with selectivity, leading to the formation of byproducts like 2-ethylpiperazine []. This undesired byproduct can impact the yield and purity of the desired triethylenediamine. To address this, researchers have explored the use of specific zeolite catalysts with a high Si/M ratio (where M is a bivalent, trivalent, or tetravalent metal) []. These catalysts demonstrate improved selectivity towards triethylenediamine formation while minimizing 2-ethylpiperazine production.
Q3: Have computational chemistry methods been applied to understand the properties of compounds containing 2-ethylpiperazine?
A3: Yes, computational methods like Density Functional Theory (DFT) have been utilized to investigate the properties of compounds incorporating 2-ethylpiperazine. In one study [], DFT calculations were employed to analyze the [2-ethylpiperazine tetrachlorocuprate(II)] complex, revealing insights into its frontier molecular orbitals, Hirshfeld surface analysis, and potential for non-covalent interactions. Further analyses, such as Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO), provided a deeper understanding of the electronic structure and bonding characteristics within this material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


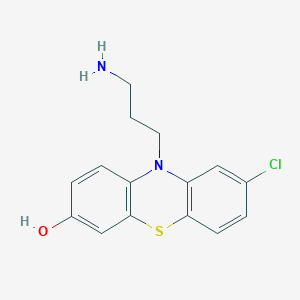
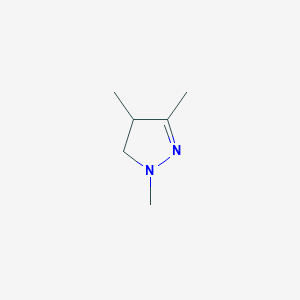
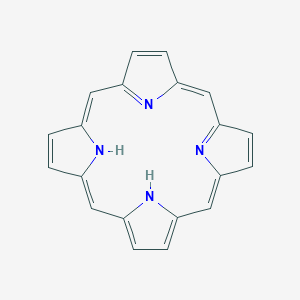
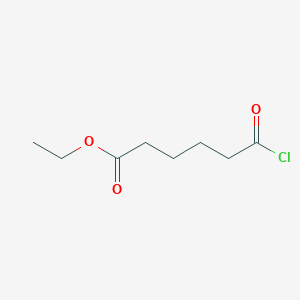
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
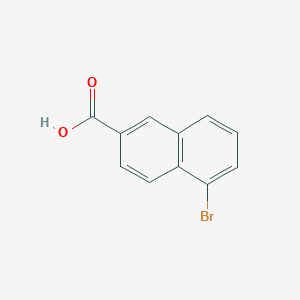
![4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B87214.png)

